2-Cyclopropyl-1-(pyridin-2-yl)ethanol
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-cyclopropyl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C10H13NO/c12-10(7-8-4-5-8)9-3-1-2-6-11-9/h1-3,6,8,10,12H,4-5,7H2 |
InChI Key |
DARVIUKKPDPWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2=CC=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
- Substituent Effects: Cyclopropyl vs. Prasugrel’s 2-fluorophenyl group enhances antiplatelet activity by optimizing steric and electronic interactions with the P2Y12 receptor . Pyridine vs. Thienopyridine: The absence of a thienopyridine ring in the target compound eliminates prasugrel’s irreversible ADP-receptor inhibition mechanism, suggesting divergent pharmacological applications .
- Chirality: (−)-(S)-1-(Pyridin-2-yl)ethanol demonstrates significant optical rotation ([α]₂₃°D +53.9), highlighting the stereochemical influence of the pyridinyl group. The target compound’s chirality (if resolved) could similarly impact its bioactivity .
Synthetic and Purification Methods :
- The indole analog (5ac) and prasugrel derivatives employ column chromatography for purification, suggesting shared challenges in isolating cyclopropane-containing compounds .
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